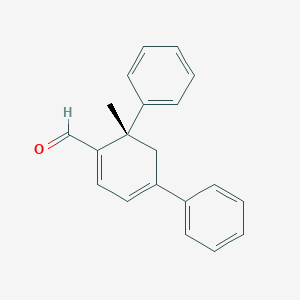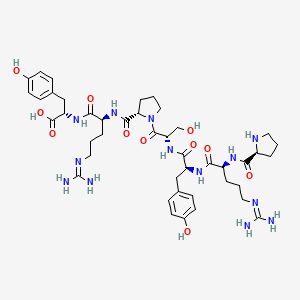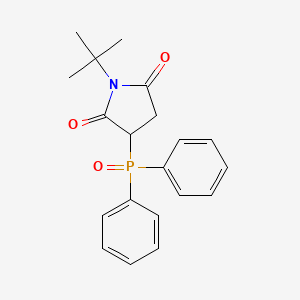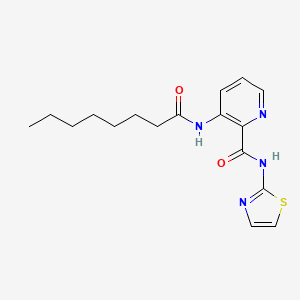![molecular formula C28H31NO2 B14190642 11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid CAS No. 850878-94-3](/img/structure/B14190642.png)
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid is a chemical compound that features a pyrene moiety linked to an amino acid chain
Méthodes De Préparation
The synthesis of 11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid typically involves several steps:
Starting Materials: The synthesis begins with pyrene-2-carbaldehyde and 11-aminoundecanoic acid.
Condensation Reaction: The pyrene-2-carbaldehyde undergoes a condensation reaction with 11-aminoundecanoic acid in the presence of a suitable catalyst to form the Schiff base, this compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.
Substitution: The compound can participate in substitution reactions where the pyrene moiety or the amino acid chain can be modified using appropriate reagents.
Applications De Recherche Scientifique
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid has several applications in scientific research:
Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties. This makes it useful in studying molecular interactions and dynamics.
Biology: The compound can be used in bioimaging and as a fluorescent marker in biological systems.
Medicine: Research is being conducted to explore its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: It can be used in the development of advanced materials, such as sensors and optoelectronic devices, due to its unique structural and electronic properties.
Mécanisme D'action
The mechanism of action of 11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid involves its interaction with molecular targets through its pyrene moiety. The pyrene group can intercalate into biological membranes or DNA, allowing the compound to exert its effects. The Schiff base linkage provides a site for further chemical modifications, enabling the compound to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid can be compared with other similar compounds:
11-Aminoundecanoic acid: This compound is a precursor in the synthesis of this compound and is used in the production of Nylon-11.
Pyrene derivatives: Other pyrene-based compounds, such as pyrene-1-carboxylic acid and pyrene-2-carbaldehyde, share similar fluorescence properties but differ in their chemical reactivity and applications.
Propriétés
Numéro CAS |
850878-94-3 |
|---|---|
Formule moléculaire |
C28H31NO2 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
11-(pyren-2-ylmethylideneamino)undecanoic acid |
InChI |
InChI=1S/C28H31NO2/c30-26(31)12-7-5-3-1-2-4-6-8-17-29-20-21-18-24-15-13-22-10-9-11-23-14-16-25(19-21)28(24)27(22)23/h9-11,13-16,18-20H,1-8,12,17H2,(H,30,31) |
Clé InChI |
CLXMKUMSJIAJJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=NCCCCCCCCCCC(=O)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)
![1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one](/img/structure/B14190589.png)

![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)





![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)

